N'~1~,N'~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide
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Overview
Description
N’~1~,N’~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biochemistry
Preparation Methods
The synthesis of N’~1~,N’~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and pentanedihydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated for several hours until the desired product precipitates out. The product is then filtered, washed, and recrystallized to obtain pure N’~1~,N’~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide.
Chemical Reactions Analysis
N’~1~,N’~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced hydrazones.
Scientific Research Applications
N’~1~,N’~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to form stable metal complexes makes it useful in studying enzyme models and potential enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N’~1~,N’~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds involving the nitrogen and oxygen atoms. These metal complexes can interact with biological targets, such as enzymes or DNA, leading to various biological effects. The exact molecular targets and pathways depend on the specific metal ion and the biological system being studied .
Comparison with Similar Compounds
N’~1~,N’~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide can be compared with other Schiff base hydrazones, such as:
N’~1~,N’~5~-bis[(E)-(2-methoxybenzylidene)]pentanedihydrazide: This compound has methoxy substituents instead of bromo and hydroxy groups, leading to different reactivity and applications.
N’~1~,N’~5~-bis[(E)-(4-fluorophenyl)methylidene]pentanedihydrazide: The presence of fluorine atoms can significantly alter the compound’s electronic properties and its interactions with metal ions
These comparisons highlight the unique properties of N’~1~,N’~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide, particularly its potential for forming stable metal complexes and its diverse applications in scientific research.
Properties
IUPAC Name |
N,N'-bis[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pentanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Br2N4O4/c20-14-4-6-16(26)12(8-14)10-22-24-18(28)2-1-3-19(29)25-23-11-13-9-15(21)5-7-17(13)27/h4-11,26-27H,1-3H2,(H,24,28)(H,25,29)/b22-10+,23-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYUVSHGUNEAFY-CZGKVYIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC(=O)CCCC(=O)NN=CC2=C(C=CC(=C2)Br)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC(=O)CCCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Br2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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